molecular formula C7H15Cl B1597336 2-Chloro-2-methylhexane CAS No. 4398-65-6

2-Chloro-2-methylhexane

Cat. No.: B1597336
CAS No.: 4398-65-6
M. Wt: 134.65 g/mol
InChI Key: KBOBQLJBYKKAPN-UHFFFAOYSA-N
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Description

2-Chloro-2-methylhexane is an organic compound classified as a tertiary alkyl halide. Its molecular formula is C₇H₁₅Cl, and it is known for its role in various chemical reactions and industrial applications. The compound consists of a hexane backbone with a chlorine atom and a methyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2-methylhexane can be synthesized through the chlorination of 2-methylhexane. This process typically involves the use of chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction proceeds as follows:

C₇H₁₆+Cl₂C₇H₁₅Cl+HCl\text{C₇H₁₆} + \text{Cl₂} \rightarrow \text{C₇H₁₅Cl} + \text{HCl} C₇H₁₆+Cl₂→C₇H₁₅Cl+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where 2-methylhexane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-methylhexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), resulting in the formation of alcohols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products:

    Nucleophilic Substitution: 2-Methyl-2-hexanol.

    Elimination Reactions: 2-Methyl-1-hexene and 2-Methyl-2-hexene.

    Oxidation: Various oxidized products depending on the reaction conditions.

Scientific Research Applications

2-Chloro-2-methylhexane is utilized in various scientific research applications, including:

    Chemistry: As a model compound for studying reaction mechanisms and kinetics of nucleophilic substitution and elimination reactions.

    Biology: Investigating the effects of alkyl halides on biological systems and their potential use as bioactive agents.

    Medicine: Exploring its potential as a precursor for synthesizing pharmaceuticals and other bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other organic compounds.

Comparison with Similar Compounds

    2-Chloro-2-methylbutane: Another tertiary alkyl halide with similar reactivity but a shorter carbon chain.

    2-Chloro-3-methylpentane: Similar structure but with the chlorine atom on a different carbon.

    2-Chloro-2-methylpropane: A simpler tertiary alkyl halide with only four carbon atoms.

Uniqueness: 2-Chloro-2-methylhexane is unique due to its specific structure, which provides distinct reactivity patterns in nucleophilic substitution and elimination reactions. Its longer carbon chain compared to similar compounds allows for more complex reaction pathways and product formation.

Properties

IUPAC Name

2-chloro-2-methylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-4-5-6-7(2,3)8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOBQLJBYKKAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196006
Record name 2-Chloro-2-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4398-65-6
Record name 2-Chloro-2-methylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004398656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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